molecular formula C15H22O2 B1611131 Cinnamolide CAS No. 23599-47-5

Cinnamolide

Cat. No.: B1611131
CAS No.: 23599-47-5
M. Wt: 234.33 g/mol
InChI Key: UMUMRNRVJNFLPT-SLEUVZQESA-N
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Description

Cinnamolide is a sesquiterpenoid compound that belongs to the drimane family. It is known for its insect deterrent properties and is synthesized from drimenol, a naturally occurring sesquiterpene alcohol. This compound has been identified in various plants, including Persicaria hydropiper, and has shown potential in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamolide can be synthesized through the oxidation of drimenol. The process involves the use of a drimenol oxidase enzyme, which catalyzes the conversion of drimenol to drimendiol. Further oxidation at the C-12 position leads to the formation of this compound. This process can be carried out in yeast or plant hosts that express the necessary enzymes .

Industrial Production Methods: Industrial production of this compound involves the use of genetically modified organisms (GMOs) that have been engineered to express the drimenol oxidase enzyme. These GMOs can produce this compound in large quantities, making the process efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: Cinnamolide undergoes various chemical reactions, including:

    Oxidation: Conversion of drimenol to drimendiol and further to this compound.

    Reduction: Potential reduction of this compound to its corresponding alcohol.

    Substitution: Possible substitution reactions at the hydroxyl or carbonyl groups.

Common Reagents and Conditions:

    Oxidation: Enzymatic oxidation using drimenol oxidase.

    Reduction: Chemical reduction using reducing agents such as sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Cinnamolide has a wide range of applications in scientific research, including:

Mechanism of Action

Cinnamolide exerts its effects primarily through its interaction with insect receptors, leading to deterrence. The compound is believed to interfere with the feeding behavior of insects, making it an effective antifeedant. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to affect the sensory perception of insects .

Comparison with Similar Compounds

Cinnamolide is unique among drimane sesquiterpenoids due to its specific structure and properties. Similar compounds include:

    Drimenol: The precursor to this compound, also known for its insect deterrent properties.

    Drimendiol: An intermediate in the synthesis of this compound.

    Polygodial: Another drimane sesquiterpenoid with similar insect deterrent properties but different structural features.

This compound stands out due to its specific oxidation pattern and the presence of a lactone ring, which contributes to its unique biological activities .

Properties

IUPAC Name

(5aS,9aS,9bR)-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)11-9-17-13(16)10(11)5-6-12(14)15/h5,11-12H,4,6-9H2,1-3H3/t11-,12-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUMRNRVJNFLPT-SLEUVZQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CC=C3C2COC3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC=C3[C@@H]2COC3=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201339979
Record name Cinnamolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201339979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23599-47-5
Record name Cinnamolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023599475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201339979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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